molecular formula C15H20N4O2S2 B11028319 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11028319
M. Wt: 352.5 g/mol
InChI Key: NEABRBMLJANPNP-UHFFFAOYSA-N
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Description

The compound 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a structurally complex thiazole-carboxamide derivative featuring dual thiazole rings, an acetylated branched alkylamino group, and a carboxamide linkage. Its synthesis likely follows pathways analogous to substituted thiazole-carboxamide analogs, as demonstrated in , where ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates undergo hydrolysis and subsequent coupling with amines using classic reagents like EDCI or HOBt .

Properties

Molecular Formula

C15H20N4O2S2

Molecular Weight

352.5 g/mol

IUPAC Name

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H20N4O2S2/c1-8(2)6-19(11(5)20)15-17-10(4)12(23-15)13(21)18-14-16-9(3)7-22-14/h7-8H,6H2,1-5H3,(H,16,18,21)

InChI Key

NEABRBMLJANPNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)N(CC(C)C)C(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ureidomethylene-acetoacetate or the reaction of 1,3-oxazine-2,4-diones with amides . The reaction conditions typically require a mild base in an aprotic polar solvent such as DMF, with yields ranging from 75% to 95% .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, halogenation, and cyclization, with careful control of temperature, pressure, and solvent composition to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related analogs from the evidence:

Compound Core Structure Key Substituents Potential Functional Impact
Target Compound Bis-thiazole, carboxamide Acetyl(2-methylpropyl)amino, 4-methyl Enhanced hydrophobicity; possible H-bonding via acetyl group
: [3a–s] Thiazole-pyridinyl, carboxamide Varied amines (e.g., aryl, alkyl) Tunable electronic properties and solubility
: 9a–e Thiazole-triazole-benzimidazole hybrid Fluorophenyl, bromophenyl, methoxyphenyl Extended conjugation; varied halogen interactions
: Oxadiazole-thiazole Thiazole-oxadiazole Substituted oxadiazole Increased metabolic resistance via oxadiazole
: 930944-60-8 Thiazole-triazole-pyridinyl Trifluoromethyl, propyl High lipophilicity; electron-withdrawing effects

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s modular design allows for substituent variation, akin to ’s amine-coupled analogs, enabling tailored bioactivity .
  • Docking Studies : ’s docking poses (e.g., 9c binding in a hydrophobic pocket) suggest the target’s 4-methyl and acetyl groups could similarly align with receptor active sites .
  • protease inhibition) .

Biological Activity

The compound 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide (CAS Number: 1219562-95-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H22N4O2S2
  • Molecular Weight : 366.5 g/mol
  • Chemical Structure : The compound features a thiazole ring system which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. For instance, research on related thiazolone compounds showed significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. These compounds demonstrated IC50 values ranging from 1.52 to 6.31 μM, indicating potent activity against cancer cells while sparing normal cells .

In particular, the compound exhibited:

  • Induction of Apoptosis : The compound was shown to significantly increase annexin V-FITC positive cells in treated MDA-MB-231 cells, indicating enhanced apoptosis compared to control groups. The increase was reported to be approximately 22-fold .

Enzyme Inhibition

The compound's structure suggests potential inhibition of carbonic anhydrase (CA) enzymes, specifically CA IX, which is often overexpressed in tumors. Inhibitors of CA IX have been associated with reduced tumor growth and increased efficacy of chemotherapeutics. The related compounds demonstrated IC50 values for CA IX ranging from 10.93 to 25.06 nM .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

  • Inhibition of Bacterial Growth : Studies indicated that derivatives similar to this compound exhibited significant antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL .

Research Findings

Study FocusFindings
Anticancer Efficacy Induced apoptosis in MDA-MB-231 cells; IC50 values between 1.52–6.31 μM against breast cancer cell lines .
Enzyme Inhibition Significant inhibition of CA IX with IC50 values between 10.93–25.06 nM; selectivity over CA II .
Antimicrobial Activity Exhibited up to 80% inhibition against S. aureus at 50 μg/mL; potential anti-biofilm properties .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

  • Study on Breast Cancer Cell Lines :
    • Researchers synthesized various thiazolone derivatives and tested their effects on MDA-MB-231 and MCF-7 cell lines.
    • Results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis.
  • Investigation of Antibacterial Properties :
    • A comparative study evaluated the antibacterial efficacy of thiazole compounds against common pathogens.
    • Results demonstrated that some derivatives had comparable efficacy to standard antibiotics.

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